4-Methanesulfonyl-2-nitrophenylboronic acid
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Overview
Description
4-Methanesulfonyl-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO6S It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methanesulfonyl group and a nitro group
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In these reactions, the boronic acid transfers an organic group to a palladium catalyst .
Biochemical Pathways
The compound likely participates in the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds through the reaction of an organoboron compound (like 4-Methanesulfonyl-2-nitrophenylboronic acid) with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Result of Action
The result of the action of this compound is likely the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the environment, and the temperature . The compound is typically stored in a refrigerated environment to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of 4-Methanesulfonyl-2-nitrophenylboronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2-nitrophenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amino-substituted phenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2-nitrophenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: Used in the synthesis of advanced materials and as a building block for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methanesulfonylphenylboronic acid: Similar structure but lacks the nitro group.
2-Nitrophenylboronic acid: Similar structure but lacks the methanesulfonyl group.
Phenylboronic acid: Basic structure without any substituents.
Uniqueness
4-Methanesulfonyl-2-nitrophenylboronic acid is unique due to the presence of both methanesulfonyl and nitro groups, which can provide distinct reactivity and selectivity in chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and potential biological activities.
Properties
IUPAC Name |
(4-methylsulfonyl-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUHIAQGTGBDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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